molecular formula C15H7Cl2F3N2O B3042834 2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine CAS No. 680213-96-1

2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine

Cat. No.: B3042834
CAS No.: 680213-96-1
M. Wt: 359.1 g/mol
InChI Key: XHAYAKQCUJFLPA-UHFFFAOYSA-N
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Description

2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group, a chlorophenyl oxazole moiety, and a chlorine atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl group, chlorophenyl oxazole moiety, and chlorine atom on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-chlorophenyl)-2-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N2O/c16-9-3-1-2-8(4-9)12-7-22-14(23-12)10-6-21-13(17)5-11(10)15(18,19)20/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAYAKQCUJFLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(O2)C3=CN=C(C=C3C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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